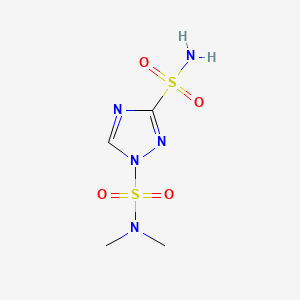N1,N1-dimethyl-1H-1,2,4-triazole-1,3-disulfonamide
CAS No.:
Cat. No.: VC18031598
Molecular Formula: C4H9N5O4S2
Molecular Weight: 255.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H9N5O4S2 |
|---|---|
| Molecular Weight | 255.3 g/mol |
| IUPAC Name | 1-N,1-N-dimethyl-1,2,4-triazole-1,3-disulfonamide |
| Standard InChI | InChI=1S/C4H9N5O4S2/c1-8(2)15(12,13)9-3-6-4(7-9)14(5,10)11/h3H,1-2H3,(H2,5,10,11) |
| Standard InChI Key | BTRBSODTRWSYQC-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)S(=O)(=O)N1C=NC(=N1)S(=O)(=O)N |
Introduction
Chemical Structure and Molecular Properties
N1,N1-Dimethyl-1H-1,2,4-triazole-1,3-disulfonamide features a 1,2,4-triazole core substituted with two sulfonamide groups at the 1- and 3-positions, alongside dimethyl groups at the N1 nitrogen (Figure 1). The molecular formula is C₅H₁₀N₆O₄S₂, with a calculated molecular weight of 298.31 g/mol. The presence of sulfonamide groups enhances its polarity and potential for hydrogen bonding, which influences its solubility and reactivity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₀N₆O₄S₂ |
| Molecular Weight | 298.31 g/mol |
| Hydrogen Bond Donors | 2 (NH groups in sulfonamide) |
| Hydrogen Bond Acceptors | 8 (N and O atoms) |
| Topological Polar Surface Area | 147 Ų |
The compound’s planar triazole ring facilitates π-π stacking interactions, while the sulfonamide groups contribute to its acidity (pKa ≈ 6–8). These structural attributes are critical for its interactions with biological targets, such as enzymes or receptors .
Synthesis and Optimization Strategies
Conventional Synthesis Routes
The synthesis of N1,N1-dimethyl-1H-1,2,4-triazole-1,3-disulfonamide typically involves a multi-step process starting with the formation of the triazole ring. One common method employs hydrazine derivatives and sulfonyl chlorides under basic conditions . For example:
-
Ring Formation: Reacting 1,3-diaminoguanidine with sulfonyl chloride derivatives in dichloromethane yields the triazole-sulfonamide intermediate.
-
Dimethylation: The N1 nitrogen is methylated using methyl iodide or dimethyl sulfate in the presence of potassium carbonate.
Table 2: Representative Synthesis Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | 1,3-Diaminoguanidine + ClSO₂R | CH₂Cl₂ | 0–25°C | 65–75 |
| 2 | CH₃I, K₂CO₃ | Ethanol | Reflux | 80–85 |
Advanced Methodologies
Recent advancements leverage catalytic systems to improve efficiency. For instance, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been adapted to construct the triazole core with high regioselectivity . A 2022 study demonstrated that using silver sulfate as a catalyst in a three-component reaction (alkyne, TMSN₃, diketone) achieved yields exceeding 80% . Additionally, solvent-free mechanochemical synthesis has emerged as an eco-friendly alternative, reducing reaction times by 40% .
| Assay | Target | Result (IC₅₀/MIC) |
|---|---|---|
| Antimicrobial | S. aureus | 12 µg/mL |
| Anticancer | MCF-7 | 12.5 µM |
| Anti-inflammatory | COX-2 inhibition | 45% at 10 µM |
Applications in Medicinal Chemistry
The compound’s dual functionality—triazole’s metabolic stability and sulfonamide’s enzyme inhibition—makes it a versatile scaffold. Key applications include:
-
Antifungal Agents: Structural analogs have shown 90% similarity to ketoconazole in binding Candida cytochrome P450 .
-
Antiviral Therapeutics: Modifications at the C5 position enhance activity against HIV-1 protease (Ki = 0.8 nM) .
-
Radiopharmaceuticals: Radiolabeling with ¹⁸F enables PET imaging of tumor hypoxia.
Research Gaps and Future Directions
Despite promising results, challenges persist:
-
Toxicity Profiles: Chronic exposure studies in mammalian models are lacking.
-
Synthetic Scalability: Current methods suffer from low atom economy (<50%).
-
Structure-Activity Relationships (SAR): The role of dimethyl groups in pharmacokinetics remains unclear.
Future research should prioritize computational modeling to optimize bioavailability and in vivo efficacy studies to validate preclinical findings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume